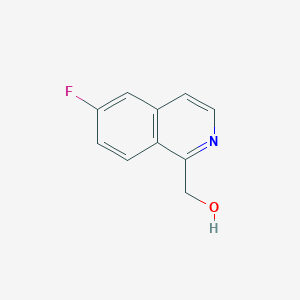
6-Fluoro-1-isoquinolinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-isoquinolinemethanol is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-isoquinolinemethanol can be achieved through several methods. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring. For example, refluxing a mixture of 6-bromo-1-hydroxyisoquinoline and Selectfluor® in acetonitrile can yield the desired fluorinated product . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production of fluorinated isoquinolines typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-isoquinolinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated quinoline and isoquinoline derivatives, which exhibit enhanced biological and physical properties .
Scientific Research Applications
6-Fluoro-1-isoquinolinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-isoquinolinemethanol involves its interaction with specific molecular targets. For instance, fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria . This inhibition leads to the formation of enzyme-DNA complexes that block DNA replication, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Another fluorinated heterocycle with similar biological activity.
6-Fluoro-2-cyanoquinolone: Known for its antibacterial properties.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and ofloxacin.
Uniqueness
6-Fluoro-1-isoquinolinemethanol is unique due to its specific structural features and the presence of both a fluorine atom and a hydroxyl group on the isoquinoline ring.
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
(6-fluoroisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-5,13H,6H2 |
InChI Key |
LCQPDKCCGHPRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CO)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















